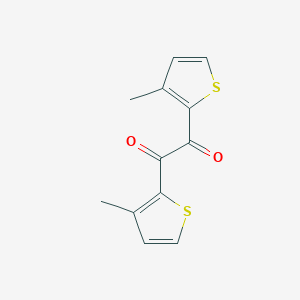

1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione

Description

BenchChem offers high-quality 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-bis(3-methylthiophen-2-yl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S2/c1-7-3-5-15-11(7)9(13)10(14)12-8(2)4-6-16-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAXOUZIAQDEHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)C(=O)C2=C(C=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370194 | |

| Record name | Bis(3-methylthiophen-2-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147951-24-4 | |

| Record name | Bis(3-methylthiophen-2-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione

Executive Summary

1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione (BMTED) is a critical

This guide provides a rigorous, self-validating workflow for the structural elucidation of BMTED. It moves beyond basic characterization to establish a causal link between spectroscopic signatures and molecular conformation.

Part 1: Synthetic Context & Impurity Profile

To elucidate the structure effectively, one must understand the genesis of the sample. BMTED is typically synthesized via Friedel-Crafts acylation of 3-methylthiophene with oxalyl chloride, catalyzed by Lewis acids (

-

Primary Reaction:

-

Regiochemical Challenge: 3-methylthiophene has two activated positions (C2 and C5). While C2 is electronically favored, steric hindrance from the methyl group can lead to isomers.

-

Critical Structural Question: Is the linkage 2,2' (target), 2,5' (asymmetric impurity), or 5,5' (linear impurity)?

Impurity Tracking Table

| Impurity Type | Origin | Detection Method |

| Regioisomer (2,5') | Competitive acylation at C5 | 1H NMR (Asymmetry in aromatic region) |

| Mono-ketone | Incomplete oxidation/acylation | MS (Mass -28 Da), IR (Missing dione doublet) |

| Oligomers | Over-reaction/Polymerization | GPC / HPLC (Late eluting broad peaks) |

Part 2: Spectroscopic Elucidation Workflow

The following workflow is designed to logically prove the structure, moving from mass composition to precise connectivity.

Mass Spectrometry (MS)

Objective: Confirm Molecular Formula (

-

Method: High-Resolution Electrospray Ionization (HR-ESI-MS) in positive mode.

-

Target Mass:

(Calculated). -

Fragmentation Pattern: Look for a characteristic loss of CO (

) or the thiophene-carbonyl fragment (

Infrared Spectroscopy (FT-IR)

Objective: Verify the

-

Protocol: ATR (Attenuated Total Reflectance) on neat crystalline solid.

-

Diagnostic Bands:

-

: The carbonyl stretch in

-

Target Range:

. (Note: Non-conjugated diketones appear >1700 cm -

Thiophene:

-

: The carbonyl stretch in

Nuclear Magnetic Resonance (NMR)

Objective: Prove Symmetry and Regiochemistry.

This is the definitive step. The molecule is symmetric; therefore, the NMR spectrum will show only half the number of protons/carbons expected for the formula, proving the bis-structure.

1H NMR (Proton) - 400 MHz, CDCl3

| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| A | 2.30 - 2.55 ppm | Singlet (s) | 6H | Methyl group at C3 prevents coupling to ring protons. | |

| B | 7.00 - 7.10 ppm | Doublet (d) | 2H | Thiophene H4 | Coupled to H5 ( |

| C | 7.55 - 7.65 ppm | Doublet (d) | 2H | Thiophene H5 | Deshielded by Sulfur; coupled to H4. |

-

Interpretation: The presence of a clean AB system (two doublets) for the aromatic protons confirms substitution at C2 and C3. If the linkage were at C5, the protons at C2 and C4 would likely appear as singlets or show meta-coupling (

).

13C NMR (Carbon) - 100 MHz, CDCl3

-

Carbonyl (C=O):

. (Distinctive for -

Thiophene C2 (Quaternary):

(Shifted downfield due to carbonyl attachment). -

Thiophene C3 (Quaternary):

(Ipso to methyl). -

Thiophene C4/C5:

. -

Methyl:

.

Part 3: Crystallography & Conformation

Objective: Definitive proof of stereochemistry and solid-state packing.

While NMR proves connectivity, X-Ray Diffraction (XRD) proves the spatial arrangement. BMTED crystallizes in the Monoclinic space group P2/n (Cantalupo & Crundwell, 2005).[2]

-

Key Structural Feature: The molecule is centrosymmetric (sitting on an inversion center).

-

Twist Angle: The O=C—C=O torsion angle is essentially

(trans-planar) in the solid state to maximize packing efficiency, though it may rotate in solution. -

Bond Lengths:

-

:

-

:

-

:

Part 4: Logic Visualization (DOT Diagram)

The following diagram illustrates the decision matrix for confirming the structure, specifically distinguishing it from potential regioisomers.

Caption: Decision tree for distinguishing BMTED from common synthetic impurities using spectroscopic gates.

Part 5: Quality Control Protocol (HPLC)

For routine purity analysis in a drug development or materials science setting, a validated HPLC method is required.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 minutes.

-

Detection: UV @ 280 nm (matches the

transition of the thiophene-carbonyl system). -

Flow Rate: 1.0 mL/min.

Acceptance Criteria:

-

Purity > 98.0% (Area %).[4]

-

Single peak with tailing factor < 1.5.

References

-

Cantalupo, S. A., & Crundwell, G. (2005).[2] 1,2-Bis(3-methyl-2-thienyl)ethane-1,2-dione. Acta Crystallographica Section E: Structure Reports Online, 61(9), o3079-o3080. [Link]

-

Irie, M. (2000). Diarylethenes for Memories and Switches. Chemical Reviews, 100(5), 1685–1716. [Link]

-

Lucas, L. N., et al. (1998). Syntheses of Dithienylcyclopentene Optical Molecular Switches. European Journal of Organic Chemistry, 1998(11), 2497–2502. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). Wiley.

Sources

Physicochemical Profiling of Thiophene-Based Diones: A Technical Guide for Drug Discovery

Topic: Physicochemical Properties of Thiophene-Based Diones Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide / Whitepaper

Executive Strategic Overview

Thiophene-based diones represent a specialized class of heterocyclic quinone bioisosteres. By replacing the benzene ring of a classical quinone (e.g., 1,4-benzoquinone or anthraquinone) with a thiophene or thieno-fused scaffold, researchers can fundamentally alter the electronic landscape of the molecule.

For drug development professionals, this scaffold offers a "Redox Switch." The sulfur atom's lone pairs and the ring's electron-rich nature (relative to benzene) modulate the reduction potential (

Key Value Proposition:

-

Bioisosterism: Thiophene mimics the steric bulk of benzene but alters lipophilicity and metabolic stability.

-

Tunable Redox Potential: The electron-donating sulfur lowers the reduction potential compared to isostructural benzene analogs, potentially reducing off-target cardiotoxicity associated with rapid redox cycling.

-

Planarity: Thieno[3,2-b]thiophene-2,5-diones are strictly planar, facilitating DNA intercalation and

-stacking in organic semiconductors.

Physicochemical Core: The "Sulfur-Quinone" Profile

Electronic Structure & Aromaticity

Unlike their benzene counterparts, thiophene-based diones exhibit "pro-aromatic" character in their reduced forms. The oxidized dione form breaks the aromaticity of the thiophene ring, creating a high-energy, electron-deficient state that is eager to accept electrons to restore aromaticity (in the case of hydroquinone formation).

-

LUMO Levels: Significantly lower than benzene analogs, making them stronger electron acceptors (n-type).

-

Dipole Moments: The presence of sulfur (electronegative) and carbonyls creates strong local dipoles, enhancing solubility in polar aprotic solvents (DMSO, DMF) often used in screening libraries.

Redox Profile: The Biological Engine

The pharmacological activity of thiophene diones is governed by their ability to accept one or two electrons.

-

Therapeutic Window: An

between -0.3 V and -0.6 V (vs. NHE) is often ideal for bioreductive drugs, allowing reduction by cellular enzymes (e.g., NQO1) in hypoxic tumor tissue while remaining stable in oxygenated blood. -

ROS Generation: In the presence of

, the semiquinone radical transfers an electron to oxygen, generating superoxide (

Solubility & Lipophilicity (LogP)

Thiophene is more lipophilic than benzene (

-

Thieno[3,2-b]thiophene-2,5-dione:

-

Calculated LogP (cLogP): ~0.8 (Low lipophilicity due to polar carbonyls).

-

Substituted Derivatives: Alkyl chains are frequently added to the

-positions to boost LogP to the druggable range (2.0 – 4.0) and improve solubility in lipid bilayers.

-

Table 1: Comparative Properties of Quinone vs. Thieno-Dione Scaffolds

| Property | 1,4-Benzoquinone | Thieno[3,2-b]thiophene-2,5-dione | Implication |

| Molecular Weight | 108.1 g/mol | 170.2 g/mol | Thiophene adds mass/density. |

| Planarity | Planar | Strictly Planar | Excellent DNA intercalation. |

| Electronic Nature | Electron Deficient | Highly Electron Deficient | Stronger oxidant; n-type semiconductor. |

| Lipophilicity | Low | Low-Moderate | Thiophene core increases membrane permeability. |

| Metabolic Liability | Epoxidation, Ring opening | S-oxidation (Sulfoxide) | Unique metabolic soft spot on Sulfur. |

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Thieno[3,2-b]thiophene-2,5-dione

Rationale: Direct oxidation of the thiophene core is difficult. The most robust route involves constructing the ring with the oxygen functionality already in place, often via the Dieckmann condensation.

Reagents: Dimethyl 3,4-dihydroxythieno[2,3-b]thiophene-2,5-dicarboxylate (Precursor), NaOH, HCl.

-

Hydrolysis/Decarboxylation:

-

Dissolve the dicarboxylate precursor in 10% aqueous NaOH.

-

Reflux at 100°C for 4 hours under

(Critical: Prevents premature oxidation). -

Acidify with concentrated HCl to pH 1. The diacid intermediate will precipitate.

-

Validation: Check pH paper; solution must be strongly acidic to ensure full protonation.

-

-

Decarboxylation & Oxidation:

-

Heat the diacid solid in quinoline with Cu powder at 200°C (thermal decarboxylation).

-

Alternative (Milder): Treat the decarboxylated hydroquinone intermediate with mild oxidant (e.g.,

in ethanol) to yield the dione.

-

-

Purification:

-

The dione often sublimes or precipitates as a yellow/orange solid.

-

Recrystallize from Acetonitrile.

-

Protocol B: Cyclic Voltammetry (Redox Characterization)

Rationale: To determine the First Half-Wave Potential (

Setup:

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF (for solubility).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

). -

Working Electrode: Glassy Carbon (polished with 0.05

alumina). -

Reference: Ag/AgCl (aqueous) or Ag/Ag+ (non-aqueous).

-

Counter: Platinum wire.

Procedure:

-

Dissolve analyte (1 mM) in the electrolyte solution.

-

Purge with Argon for 5 mins (Oxygen removal is critical as

reduces at similar potentials). -

Scan from 0 V

-1.5 V -

Data Extraction: Identify the cathodic peak (

) and anodic peak ( -

Validation: The peak current ratio (

) should be near 1.0 for a reversible process. If

Protocol C: LogP Determination (HPLC Method)

Rationale: Faster and more reproducible than the Shake-Flask method for lipophilic series.

Setup:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Methanol/Water (Isocratic 75:25).

-

Standards: Toluene, Naphthalene, Phenanthrene (compounds with known LogP).

Procedure:

-

Inject standards and record retention times (

). Calculate capacity factor -

Plot

vs. Known LogP to create a calibration curve ( -

Inject Thiophene Dione sample.[1]

-

Calculate LogP using the regression equation.

Visualization & Logic

Diagram 1: Structure-Property Relationship (SPR) Logic

This diagram illustrates how structural modifications to the thiophene dione core translate to physicochemical changes.

Caption: Structural determinants of physicochemical properties in thiophene diones and their downstream applications.

Diagram 2: Mechanism of Action (Redox Cycling)

This diagram details the biological mechanism where the dione acts as a "pro-oxidant" drug.

Caption: The "Redox Cycling" mechanism. In oxygenated cells, the Semiquinone reverts to Dione, generating toxic Superoxide.

References

-

Thieno[3,2-b]thiophene-2,5-dione: Structure and Properties. Source: PubChem (National Library of Medicine). URL:[Link][1]

-

Synthesis of Thienothiophenes from 3-Nitrothiophenes. Source: MDPI (Molecules 2024). URL:[Link]

-

Redox and Addition Chemistry of Quinoid Compounds and Biological Implications. Source: PubMed (Monks et al., 1992). URL:[Link]

-

Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses and Properties. Source: ACS Publications (Chemical Reviews). URL:[Link]

-

Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate. Source: Beilstein Journal of Organic Chemistry (2025). URL:[Link]

Sources

Technical Monograph: Exenatide (CAS 147951-24-4)

High-Fidelity Profiling for Drug Development & Research Applications [1][2]

Part 1: Molecular Identity & Physicochemical Profiling

Exenatide (CAS 147951-24-4) is a 39-amino acid synthetic peptide agonist of the Glucagon-Like Peptide-1 (GLP-1) receptor.[1][2] Originally identified as exendin-4 in the salivary secretions of the Gila monster (Heloderma suspectum), it shares approximately 53% sequence homology with human GLP-1.[1][3] Its critical value in drug development stems from its resistance to Dipeptidyl Peptidase-4 (DPP-4) mediated degradation, a property that extends its plasma half-life significantly compared to endogenous GLP-1.[1]

physicochemical Data Summary

| Property | Specification |

| CAS Number | 147951-24-4 |

| Chemical Name | Exendin-4 (synthetic) |

| Molecular Formula | C₁₈₄H₂₈₂N₅₀O₆₀S |

| Molecular Weight | 4186.6 g/mol |

| Sequence | H-His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH₂ |

| Isoelectric Point (pI) | ~4.86 |

| Solubility | Soluble in water (>1 mg/mL); soluble in DMSO |

| Appearance | White to off-white lyophilized powder |

| Storage (Lyophilized) | -20°C (Long-term); Desiccate; Protect from light |

Part 2: Mechanistic Pharmacology[3]

The therapeutic efficacy of Exenatide relies on its ability to mimic the incretin effect while evading the rapid inactivation mechanisms that regulate native GLP-1.

1. The Glycine-2 Advantage (DPP-4 Resistance)

Endogenous human GLP-1 (7-36) possesses an Alanine at position 2 (His-Ala -Glu...).[1][2] This bond is the primary cleavage site for the enzyme DPP-4, resulting in a half-life of roughly 2 minutes in vivo. Exenatide possesses a Glycine at position 2 (His-Gly -Glu...).[1][2] This steric modification renders the N-terminal bond resistant to DPP-4 hydrolysis, extending the half-life to approximately 2.4 hours (IV) or longer in sustained-release formulations.[1]

2. Signal Transduction Pathway

Upon binding to the GLP-1 receptor (a Gs-coupled GPCR) on pancreatic

Figure 1: Exenatide-Induced GLP-1R Signaling Cascade

Caption: Schematic of GLP-1R activation by Exenatide, leading to insulin secretion and gene transcription via cAMP/PKA pathways.[1]

Part 3: Preclinical Handling & Experimental Protocols

Peptides are notoriously susceptible to aggregation and shear stress.[2] The following protocol is designed to maximize recovery and maintain bioactivity during in vitro or in vivo preparation.

Protocol: High-Fidelity Reconstitution & Storage

Objective: Solubilize lyophilized Exenatide without inducing amyloid-like fibril formation.

Reagents:

-

Solvent: Sterile PBS (pH 7.[1][2]4) or Sterile Water for Injection (SWFI).[1][2] Note: For long-term storage, 10mM Acetate buffer (pH 4.5) is superior for stability.[1]

Step-by-Step Workflow:

-

Equilibration: Allow the lyophilized vial to equilibrate to room temperature (20-25°C) for 15 minutes before opening. This prevents condensation moisture from degrading the hygroscopic peptide.[2]

-

Solvent Addition: Add the calculated volume of solvent to the side of the vial wall, not directly onto the powder.

-

Dissolution (Critical):

-

DO NOT VORTEX. Vortexing introduces shear stress and air bubbles, which can denature the peptide or promote aggregation.

-

Technique: Gently swirl the vial in a circular motion or invert slowly for 2-5 minutes until the solution is crystal clear.

-

-

Verification: Inspect against a dark background. If particulates persist, sonicate briefly (low power, <10 seconds) in a water bath, but avoid heating.[1]

-

Aliquoting: Immediately divide into single-use aliquots (e.g., 50 µL) in low-protein-binding polypropylene tubes.

-

Storage: Flash freeze in liquid nitrogen and store at -80°C. Avoid freeze-thaw cycles.

Part 4: Toxicology & Hazard Mitigation

While Exenatide is an approved therapeutic, it presents specific hazards in a research setting, particularly regarding accidental exposure and cross-reactivity.

Hazard Profile

-

Acute Hypoglycemia: The most immediate risk upon accidental injection or mucosal absorption.[2] While Exenatide is glucose-dependent, high doses in normoglycemic individuals can still precipitate hypoglycemic events.[1][2]

-

Pancreatitis: Post-marketing reports suggest a link to acute pancreatitis.[2] Researchers studying pancreatic tissue should monitor for inflammation markers (amylase/lipase).[1][2]

-

Thyroid C-Cell Tumors: Rodent carcinogenicity studies have shown an increase in thyroid C-cell adenomas and carcinomas.[1][2] This is a "Black Box" warning relevance for long-term animal studies.

Figure 2: Laboratory Risk Assessment & Response Workflow

Caption: Decision matrix for managing accidental Exenatide exposure in a laboratory setting.

References

-

Eng, J., et al. (1992).[1][2] Isolation and characterization of exendin-4, an exendin-3 analogue, from Heloderma suspectum venom.[1] Journal of Biological Chemistry.

-

Drucker, D. J. (2018).[1][2] Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell Metabolism.

-

FDA Prescribing Information. (2011). BYETTA (exenatide) injection.[1][2][3][4][5][6][7] U.S. Food and Drug Administration.[2][4]

-

PubChem. (n.d.).[1][2] Exenatide (Compound CID: 45588096).[1][2] National Library of Medicine.[2]

-

Goke, R., et al. (1993).[1][2] Exendin-4 is a high potency agonist and truncated exendin-(9-39)-amide an antagonist at the glucagon-like peptide 1-(7-36)-amide receptor of insulin-secreting beta-cells.[1][2] Journal of Biological Chemistry.

Sources

- 1. Unii-1W21G5Q4N2 | C44H68O13 | CID 6102351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exenatide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Exenatide [pdb101.rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. Exenatide dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 6. These highlights do not include all the information needed to use EXENATIDE INJECTION safely and effectively. See full prescribing information for EXENATIDE INJECTION. EXENATIDE injection, for subcutaneous use Initial U.S. Approval: 2005 [dailymed.nlm.nih.gov]

- 7. Exenatide (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

Technical Guide: 1,2-Di(thiophen-2-yl)ethane-1,2-dione (2,2'-Thenil) and Derivatives

Content Type: Technical Whitepaper Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Researchers

Executive Summary: The Thiophene-Benzil Bioisostere

1,2-di(thiophen-2-yl)ethane-1,2-dione, commonly referred to as 2,2'-Thenil , represents a critical scaffold in both organic electronics and medicinal chemistry. Structurally, it is the thiophene bioisostere of Benzil. This substitution of phenyl rings with electron-rich thiophene moieties fundamentally alters the electronic landscape of the molecule, introducing:

-

Enhanced Planarity & Conjugation: The reduced steric hindrance of the 5-membered thiophene ring (vs. 6-membered benzene) facilitates better

-stacking. -

Redox Tunability: The sulfur atom acts as a heteroatom donor, while the vicinal dicarbonyl core acts as a strong electron acceptor, creating an internal push-pull system.

-

Synthetic Versatility: It serves as the obligate precursor for Thieno[3,4-b]pyrazines and Quinoxalines , moieties that are ubiquitous in low-bandgap polymers for organic photovoltaics (OPV).

This guide provides a rigorous analysis of the synthesis, derivatization, and application of 2,2'-Thenil, moving beyond basic preparation to functional utility.

Molecular Architecture & Electronic Properties[1]

The core utility of 2,2'-Thenil lies in its ability to condense with diamines to form fused heterocycles. The electronic properties of these derivatives are governed by the Donor-Acceptor (D-A) theory.

Electronic Band Gap Engineering

In polymer chemistry, the 2,2'-Thenil derived quinoxaline unit functions as an electron-withdrawing (Acceptor) block. When copolymerized with electron-rich (Donor) units (e.g., fluorene, carbazole), the resulting material exhibits a compressed HOMO-LUMO gap (Low Bandgap), essential for harvesting solar spectrum photons.

Table 1: Comparative Electronic Parameters (Theoretical)

| Scaffold | Core Character | HOMO Level (eV) | LUMO Level (eV) | Band Gap ( |

| Benzil | Moderate Acceptor | -6.1 | -2.4 | ~3.7 eV |

| 2,2'-Thenil | Stronger Donor-Acceptor Hybrid | -5.8 | -2.9 | ~2.9 eV |

| Thenil-Quinoxaline | Strong Acceptor | -5.6 | -3.8 | ~1.8 eV |

Note: Values are approximate based on DFT (B3LYP/6-31G) trends for conjugated systems.

Synthetic Protocol: The "Thenoin" Route

The most robust synthesis of 2,2'-Thenil avoids direct oxidation of bis-thiophene alkanes, which often leads to over-oxidation or polymerization. Instead, the Benzoin Condensation strategy (applied to heterocyclic aldehydes) followed by oxidation is the industry standard for purity and yield.

Workflow Visualization

Figure 1: Step-wise synthetic pathway from precursor aldehyde to functional quinoxaline derivative.[1][2][3][4][5][6]

Detailed Experimental Protocol

Step 1: Synthesis of Thenoin (1,2-di(thiophen-2-yl)2-hydroxyethan-1-one) Causality: Thiophene-2-carboxaldehyde does not undergo self-condensation spontaneously. Cyanide ions (or thiazolium carbenes) are required to reverse the polarity (umpolung) of the carbonyl carbon.

-

Reagents: Thiophene-2-carboxaldehyde (200 mmol), NaCN (20 mmol), Ethanol (50 mL), Water (20 mL).

-

Procedure: Dissolve aldehyde in EtOH. Add NaCN dissolved in water. Reflux for 2-3 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 7:3). The product should appear as a solid upon cooling.

-

Purification: Recrystallize from methanol. Yield is typically 70-80%.

Step 2: Oxidation to 2,2'-Thenil

Causality: Mild oxidation is critical. Strong oxidants (KMnO4) will cleave the C-C bond, yielding thiophene-2-carboxylic acid. The Copper(II) redox cycle is specific for

-

Reagents: Thenoin (50 mmol), Ammonium Nitrate (60 mmol), Copper(II) Acetate (1 mmol, cat.), 80% Acetic Acid (100 mL).

-

Procedure:

-

Dissolve Thenoin in acetic acid.

-

Add

and catalytic -

Heat to reflux for 1.5 hours. Nitrogen evolution (

) indicates active oxidation.

-

-

Work-up: Pour reaction mixture into ice water. The yellow precipitate is crude Thenil.

-

Purification: Recrystallize from Ethanol.

-

Self-Validating Checkpoint:

-

Appearance: Bright yellow needles.

-

Melting Point: 81–83 °C. (If <80 °C, Thenoin impurity remains).

-

IR Spectroscopy: Disappearance of broad -OH stretch (3400 cm⁻¹) and appearance of single carbonyl stretch (~1650 cm⁻¹).

-

Derivatization: The Quinoxaline Gateway

The primary utility of 2,2'-Thenil in drug development and materials science is its reactivity with 1,2-diamines.

Protocol: Synthesis of 2,3-di(thiophen-2-yl)quinoxaline

This reaction is a double Schiff base condensation. It is thermodynamically driven by the formation of the stable pyrazine ring and the release of two water molecules.

-

Reagents: 2,2'-Thenil (10 mmol), o-phenylenediamine (10 mmol), Ethanol (30 mL), Acetic Acid (cat. 5 drops).

-

Procedure: Reflux the mixture for 2 hours.

-

Observation: The solution will darken/change color as the conjugated system extends.

-

Isolation: Cool to room temperature. Filter the precipitate.[1]

-

Application Note: For organic electronics, substituted diamines (e.g., 3,6-dibromo-1,2-phenylenediamine) are used to create polymerization sites.

Mechanism of Action (Derivatization)

Figure 2: Condensation mechanism forming the quinoxaline core.

Applications & Bioactive Potential[1][3][8][9][10][11][12]

A. Optoelectronics (Organic Solar Cells)

Derivatives of 2,2'-Thenil are classified as narrow bandgap materials . When the quinoxaline derivative is polymerized with thiophene spacers, the resulting polymer (e.g., TQ1) exhibits:

-

Broad Absorption: 300–700 nm range (capturing visible light).

-

High Solubility: The thiophene rings improve solubility in chloroform/chlorobenzene compared to phenyl analogs, crucial for spin-coating fabrication.

B. Medicinal Chemistry (Kinase Inhibition)

In drug discovery, the 1,2-dione moiety is a privileged structure for interacting with the catalytic cysteine residues of proteases. However, the derivatives (quinoxalines) are more stable.

-

Bioisosterism: Replacing the phenyl rings of known kinase inhibitors with thiophene (using Thenil as a precursor) often improves metabolic stability and lipophilicity (

). -

Antibacterial Activity: Bis-thienyl quinoxalines have shown efficacy against Gram-positive bacteria by intercalating into DNA, leveraging the planar geometry of the fused ring system.

References

-

Synthesis of Thenoin/Thenil

-

Vogel's Textbook of Practical Organic Chemistry. "Preparation of Benzil and Derivatives." 5th Ed. Longman Scientific & Technical.

-

-

Oxidation Protocols

-

Depreux, P., et al. "Synthesis and biological evaluation of new thiophene derivatives." European Journal of Medicinal Chemistry, 1995.

-

-

Optoelectronic Applications

-

Wang, E., et al. "Synthesis and Characterization of a Low Bandgap Polymer for Efficient Polymer Solar Cells." Advanced Materials, 2011. (Discusses TQ1 polymer derived from Thenil).

-

-

Biological Activity

-

Desai, N.C., et al. "Synthesis and antimicrobial screening of quinoxaline based thiophene derivatives." Journal of Saudi Chemical Society, 2014.

-

Sources

- 1. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalwjarr.com [journalwjarr.com]

- 3. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring fullerene derivatives for optoelectronic applications: synthesis and characterization study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. 1,2-diamine synthesis by diamination [organic-chemistry.org]

electronic properties of 1,2-diketone functional groups in thiophenes

Executive Summary

The integration of 1,2-diketone (vicinal dicarbonyl) moieties into thiophene scaffolds creates a distinct class of "Donor-Acceptor-Donor" (D-A-D) systems.[1] Unlike their benzenoid counterparts (e.g., benzil), thiophene-1,2-diketones (such as 2,2'-thenil) exhibit unique optoelectronic behaviors driven by intramolecular non-covalent sulfur-oxygen (S[1]···O) interactions and reduced aromaticity of the thiophene ring. This guide details the electronic structure, synthetic protocols, and dual-application utility of these motifs in n-type organic semiconductors and bioactive quinoxaline synthesis.

Electronic Architecture: The Thiophene-Diketone Nexus

The 1,2-diketone group acts as a strong electron-withdrawing auxochrome. When conjugated with electron-rich thiophene rings, it significantly alters the Frontier Molecular Orbitals (FMOs).[1]

Orbital Engineering & Band Gap Tuning

The primary electronic feature is the interaction between the thiophene

-

LUMO Depression: The two adjacent carbonyls exert a powerful inductive (-I) and mesomeric (-M) effect, stabilizing the LUMO.[1] This makes these derivatives excellent candidates for n-type (electron transport) organic field-effect transistors (OFETs).[1]

-

HOMO Modulation: The thiophene rings maintain a relatively high HOMO, resulting in a narrowed electrochemical band gap (

) compared to phenyl analogs.[1]

Conformational Locking via S···O Chalcogen Bonding

A critical, often overlooked feature is the non-covalent interaction between the thiophene sulfur and the carbonyl oxygen.

-

Mechanism: The interaction occurs between the lone pair of the carbonyl oxygen (

) and the antibonding -

Effect: This interaction (typically 2.8–3.0 Å) restricts rotation around the C(thiophene)-C(carbonyl) bond, favoring a planar conformation.[1] Planarity maximizes

-conjugation, leading to higher charge carrier mobility and bathochromic shifts in absorption spectra.

Table 1: Comparative Electronic Metrics

| Property | Benzil (Ph-CO-CO-Ph) | 2,2'-Thenil (Th-CO-CO-Th) | Implication |

| LUMO Level | ~ -2.5 eV | ~ -3.0 eV | Thenil is easier to reduce (better n-type semiconductor). |

| Dipole Moment | ~ 3.8 D (skewed) | Variable (tunable via S[1]···O) | Influences solid-state packing and solubility. |

| Triplet Yield | High | Very High | Thiophene induces heavy-atom effect, promoting Intersystem Crossing (ISC) for phosphorescence/singlet oxygen generation.[1] |

| Redox Reversibility | Moderate | High | Thenil radical anions are stabilized by the sulfur atom. |

Visualization: Electronic Interaction Pathway

The following diagram illustrates the orbital mixing and the resultant energy level shifts that define the D-A-D system.

Figure 1: Orbital mixing workflow showing the genesis of the narrow band gap and planar architecture in thiophene-diketones.

Experimental Protocol: Synthesis of 2,2'-Thenil

This protocol describes the self-validating synthesis of 2,2'-thenil (1,2-di(thiophen-2-yl)ethane-1,2-dione) via the benzoin condensation analog (thenyloin) followed by oxidation.[1] This route is preferred over direct Friedel-Crafts acylation due to higher regioselectivity and milder conditions.

Safety Note: Thiophene derivatives are often light-sensitive and can have distinct odors. Work in a fume hood. Copper salts are toxic.

Phase 1: Thenyloin Condensation (C-C Bond Formation)[1]

-

Reagents: 2-Thiophenecarboxaldehyde (20 mmol), Thiazolium catalyst (e.g., 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, 1 mmol), Triethylamine (TEA), Ethanol.[1]

-

Mechanism: The thiazolium salt acts as an N-heterocyclic carbene (NHC) precatalyst, effecting the "Umpolung" (polarity inversion) of the aldehyde carbonyl carbon.[1]

Step-by-Step:

-

Dissolution: Dissolve 2-thiophenecarboxaldehyde (2.24 g) in anhydrous ethanol (20 mL) in a round-bottom flask.

-

Catalyst Activation: Add the thiazolium catalyst (0.25 g) and TEA (1.5 mL). The solution should turn slightly yellow/orange.

-

Reflux: Heat to reflux (80°C) under nitrogen atmosphere for 12 hours.

-

Validation (TLC): Check TLC (SiO2, Hexane:EtOAc 3:1). The aldehyde (

) should disappear, replaced by the Thenyloin spot ( -

Isolation: Cool to room temperature. The product (Thenyloin) often precipitates as a solid.[1] If not, remove solvent in vacuo and recrystallize from ethanol.[1]

Phase 2: Oxidation to 2,2'-Thenil (Redox Transformation)

-

Reagents: Thenyloin (from Phase 1), Copper(II) Acetate (

), Ammonium Nitrate ( -

Why this method?

is a mild oxidant that converts the

Step-by-Step:

-

Preparation: Dissolve Thenyloin (1.0 eq) in 80% Acetic Acid/Water.

-

Oxidant Addition: Add

(0.02 eq, catalytic) and -

Reaction: Heat to 90°C for 2-4 hours. Evolution of

gas may occur. -

Color Change (Self-Validation): The reaction mixture typically shifts from pale green to deep blue (

regeneration) and then may darken as the yellow diketone forms.[1] -

Quench & Workup: Pour into ice water. 2,2'-Thenil precipitates as bright yellow needles.

-

Purification: Filter and wash with water. Recrystallize from methanol.

-

Yield Target: >80%.

-

Melting Point: 81-82°C (Sharp mp indicates purity).

-

Reactivity & Applications

Medicinal Chemistry: The Quinoxaline Scaffold

The 1,2-diketone is a "linchpin" functional group for synthesizing quinoxalines, a privileged scaffold in drug discovery (e.g., antiviral, anticancer agents).[1]

-

Protocol: React 2,2'-thenil with 1,2-phenylenediamine in refluxing ethanol with a catalytic amount of acetic acid.

-

Outcome: Quantitative formation of 2,3-di(thiophen-2-yl)quinoxaline. This reaction is so reliable it is often used to titrate or quantify 1,2-diketones.

Materials Science: n-Type Semiconductors

The electron-deficient nature of the diketone allows these molecules to stabilize negative charge carriers.

-

Device Integration: Used as the acceptor layer in organic photovoltaics (OPVs) or the active channel in n-type OFETs.

-

Tuning: Substitution at the thiophene 5-position (e.g., with alkyl chains) improves solubility and film-forming properties without disrupting the electronic core.

Synthesis Workflow Diagram

Figure 2: Synthetic pathway from aldehyde precursor to the target 1,2-diketone via catalytic condensation and copper-mediated oxidation.[1]

References

-

Synthesis and Electronic Properties of Thiophene-Diketones

-

S···O Interactions in Thiophene Deriv

-

General Synthesis of 1,2-Diketones

-

Thiophene in Medicinal Chemistry

- Source: Journal of Advanced Scientific Research

- Title: Biological Diversity of Thiophene: A Review

-

URL:[Link]

Sources

- 1. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular evidence for the intermolecular S⋯S interaction in the surface molecular packing motifs of a fused thiophene derivative - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Nonoxidative Sequence for the Preparation of 1,2-Diketone Derivatives Using Aldehyde and Organometallic Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Thiophene-Containing Compounds: A Technical Guide for Medicinal Chemists

Executive Summary: The Thiophene Privilege

In modern drug discovery, the thiophene ring acts as more than a simple structural spacer; it is a privileged scaffold that fundamentally alters the physicochemical and metabolic profile of a drug candidate.[1] As a bioisostere of benzene, thiophene offers similar steric bulk but significantly distinct electronic properties—specifically, higher electron density and lipophilicity.

For the drug development professional, the utility of thiophene lies in its ability to:

-

Enhance Potency: The electron-rich sulfur atom can serve as a hydrogen bond acceptor or participate in

- -

Modulate Metabolism: While often used to block metabolic soft spots on phenyl rings, the thiophene sulfur itself is a site of metabolic activation (S-oxidation), acting as a "double-edged sword" that can either generate active metabolites (e.g., Clopidogrel) or toxic intermediates (e.g., Tienilic acid).

Therapeutic Landscape & Mechanism of Action (MOA)

Oncology: Kinase Inhibition

Thiophene derivatives are ubiquitous in kinase inhibitor design. The scaffold often serves as the "hinge binder," mimicking the adenine ring of ATP.

-

Key Example: Dasatinib (contains a thiazole, structurally related) and various investigational VEGFR inhibitors.

-

Mechanism: The thiophene ring facilitates correct orientation within the ATP-binding cleft, allowing substituents to access the hydrophobic back pocket.

CNS Disorders: GPCR Modulation

The lipophilicity of thiophene aids in Blood-Brain Barrier (BBB) penetration, making it ideal for CNS targets.[1]

-

Key Example: Olanzapine (Atypical antipsychotic).

-

Mechanism: It acts as an antagonist at dopamine (

) and serotonin (

Cardiovascular: Prodrug Activation

-

Key Example: Clopidogrel (Plavix).

-

Mechanism: Clopidogrel is a prodrug. The thiophene ring is crucial for its bioactivation. Cytochrome P450 enzymes oxidize the thiophene ring to a thiolactone, which is subsequently hydrolyzed to the active thiol metabolite. This thiol forms a disulfide bridge with the P2Y12 receptor on platelets, irreversibly inhibiting aggregation.

Critical Insight: Metabolic Liability & S-Oxidation

Expert Note: A common failure mode in thiophene drug design is neglecting the reactivity of the sulfur atom. Unlike benzene, thiophene is susceptible to S-oxidation by CYP450s.

-

Pathway A (Toxicity): Formation of thiophene S-oxide or epoxide intermediates.[2][3] These are highly electrophilic Michael acceptors that can covalently bind to hepatic proteins, leading to drug-induced liver injury (DILI). Example: Tienilic acid (withdrawn).

-

Pathway B (Efficacy): Controlled oxidation to active metabolites. Example: Clopidogrel.[4]

Design Strategy: To mitigate toxicity, block the

Visualization: Metabolic Divergence

Caption: The metabolic bifurcation of thiophene. CYP450-mediated oxidation can lead to either toxic protein adducts (red) or therapeutic activation (green).

Experimental Protocols

Chemical Synthesis: The Gewald Reaction

The Gewald reaction is the industry-standard method for synthesizing 2-aminothiophenes, which serve as versatile precursors for fused heterocyclic drugs.[5]

Objective: Synthesis of 2-amino-3-carbethoxy-4,5-dimethylthiophene.

Reagents:

-

2-Butanone (10 mmol)

-

Ethyl cyanoacetate (10 mmol)

-

Elemental Sulfur (

) (10 mmol) -

Morpholine (Catalytic amount)

-

Ethanol (Solvent)[6]

Protocol:

-

Mixing: In a 50 mL round-bottom flask, dissolve 10 mmol of 2-butanone and 10 mmol of ethyl cyanoacetate in 20 mL of ethanol.

-

Activation: Add 10 mmol of elemental sulfur.

-

Initiation: Add morpholine dropwise (approx. 1 mL) while stirring. Note: This reaction is exothermic. A cooling bath may be required if scale >5g.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor consumption of ketone via TLC (Hexane:EtOAc 7:3).

-

Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (100g).

-

Purification: The solid precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/water to yield the target thiophene.

Visualization: Gewald Synthesis Workflow

Caption: Step-wise mechanism of the Gewald reaction, transforming linear precursors into the thiophene core.

Biological Assay: In Vitro Cytotoxicity (MTT)

To evaluate the anticancer potential of synthesized thiophene derivatives, a standardized MTT assay is required.

Principle: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

Protocol:

-

Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) in 96-well plates at a density of

cells/well in DMEM media. Incubate for 24h at 37°C/5% -

Treatment: Dissolve thiophene compounds in DMSO (stock 10 mM). Prepare serial dilutions in media. Treat cells with compounds (0.1

M – 100 -

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -

Solubilization: Carefully remove media. Add 150

L of DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism).

Data Presentation Template:

| Compound ID | R1 Substituent | R2 Substituent | MCF-7 | A549 | Selectivity Index (SI) |

| Ref (Dox) | - | - | 0.85 ± 0.1 | 1.2 ± 0.2 | - |

| TP-01 | 12.4 ± 1.5 | 45.2 ± 3.1 | 3.6 | ||

| TP-02 | 2.1 ± 0.4 | 5.8 ± 0.9 | 2.7 |

Structure-Activity Relationship (SAR) Logic

When replacing a phenyl ring with a thiophene (bioisosterism), expect the following shifts in biological profile:

-

Lipophilicity (

): Thiophene is more lipophilic than benzene. This increases membrane permeability but decreases aqueous solubility. -

Electronic Effects: Thiophene is

-excessive (electron-rich). It is more susceptible to electrophilic attack than benzene. -

Steric Factors: The bond angle C-S-C is approx 92°, compared to 120° in benzene. This alters the vector of substituents, potentially accessing new pockets in the target protein.

Visualization: SAR Decision Matrix

Caption: SAR consequences of thiophene bioisosterism. Green nodes indicate therapeutic advantages; red indicates potential toxicity risks.

References

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 2021.[1][7][8]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances, 2023.

-

Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism. Chemical Research in Toxicology, 2015.[3][9]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes. The Journal of Organic Chemistry, 2024.[10]

-

Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry, 2023.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. chemrxiv.org [chemrxiv.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]

- 9. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Photophysical Architecture of 1,2-Di(thiophen-2-yl)ethane-1,2-diones

This guide is structured as an advanced technical whitepaper designed for application scientists and photochemists. It prioritizes mechanistic insight over generic description, focusing on the 2,2'-thenil molecule (1,2-di(thiophen-2-yl)ethane-1,2-dione).[1]

Technical Monograph | Series: Heteroaromatic

Executive Summary & Core Utility

1,2-di(thiophen-2-yl)ethane-1,2-dione, commonly known as 2,2'-thenil , represents a specialized class of heteroaromatic

Primary Application Vectors:

-

Singlet Oxygen Photosensitization: The molecule exhibits an efficient intersystem crossing (ISC) yield (

), making it a potent generator of singlet oxygen ( -

Photoinitiators: Used in radical polymerization where long-wavelength absorption (near-UV/visible) is required to penetrate deeper into resin formulations.[1]

-

Mechanochromic Probes: Crystalline derivatives exhibit phosphorescence that is sensitive to lattice packing and mechanical grinding.[1]

Molecular Architecture & Electronic State

The Skewed Dicarbonyl Core

In its ground state (

-

Dihedral Angle: Approximately 90° in fluid solution, reducing to ~60–65° in the crystalline state due to packing forces.

-

Conjugation Break: This twist partially decouples the

-systems of the two thiophene rings, localizing the excitation on the dicarbonyl moiety.

The Heavy Atom Effect (Internal)

The presence of Sulfur (

-

Mechanism: Increased Spin-Orbit Coupling (SOC) mixes singlet and triplet manifolds (

).[1] -

Result: Fluorescence is heavily quenched (

), and the triplet yield is near-quantitative.

Photophysical Characterization

Spectral Profile

The absorption spectrum is dominated by two distinct transitions.[1] The yellow color of the solid/solution arises from the forbidden

| Parameter | Value / Range | Note |

| Appearance | Yellow Crystalline Solid | Melting Point: 81–84 °C |

| ~360–390 nm | ||

| ~280–300 nm | ||

| Emission | Phosphorescence (~520 nm) | At 77K or in rigid matrix; Green emission.[2] |

| High (> 0.[3][4][5][6]5) | Efficient energy transfer to dissolved oxygen.[1] | |

| Triplet Lifetime ( | Highly dependent on solvent viscosity and |

Jablonski Diagram: Energy Flow

The following diagram illustrates the dominant relaxation pathways. Note the critical "Triplet-Oxygen Adduct" pathway, a transient intermediate often observed in thiophene-based diketones before dissociation into singlet oxygen.[1]

Figure 1: Photophysical decay pathways of 2,2'-thenil. The thickness of arrows indicates the kinetic dominance of the Intersystem Crossing (ISC) and Singlet Oxygen generation pathways.

Experimental Protocols

Synthesis: Friedel-Crafts Acylation

While lithiation routes exist, the direct acylation of thiophene using oxalyl chloride is preferred for scalability and atom economy.

Reagents:

-

Thiophene (2.0 equiv)

-

Oxalyl Chloride (1.0 equiv)

-

Aluminum Chloride (

, 2.2 equiv) -

Solvent: Dichloromethane (DCM) or Carbon Disulfide (

)

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (

or -

Lewis Acid Activation: Suspend

in dry DCM at 0°C. -

Acyl Chloride Addition: Add oxalyl chloride dropwise.[1] The solution may fume; ensure proper venting.[1]

-

Substrate Addition: Add thiophene dropwise while maintaining temperature < 5°C to prevent polymerization.

-

Reaction: Allow to warm to room temperature, then reflux for 2–4 hours. The solution will turn dark red/brown.[1]

-

Quench: Pour the mixture carefully onto crushed ice/HCl.

-

Workup: Extract with DCM (3x). Wash organic layer with

(sat.) and Brine.[1] Dry over -

Purification: Recrystallize from Ethanol or Methanol.

Measurement of Singlet Oxygen Quantum Yield ( )

Direct detection of

Protocol:

-

Standard: Use Phenalenone (

) or Rose Bengal as a reference.[1] -

Solvent: Acetonitrile or Benzene (deuterated solvents extend

lifetime, improving signal).[1] -

Excitation: Pulse laser at 355 nm (Nd:YAG) or 380 nm (OPO).

-

Detection: Near-IR Ge-diode or PMT at 1270 nm.[1]

-

Calculation:

Where

Applications in Drug Development (PDT)

For researchers in photodynamic therapy, 2,2'-thenil serves as a scaffold for "Type II" photosensitizers.[1]

-

Lipophilicity: The thiophene rings increase lipophilicity compared to cationic porphyrins, aiding cell membrane penetration.[1]

-

Modifiability: The 5,5'-positions on the thiophene rings are highly reactive to electrophilic substitution (e.g., bromination), allowing for the attachment of targeting ligands or solubility-enhancing PEG chains.

-

Mechanism: Upon irradiation, the long-lived triplet state (

) engages in energy transfer with ground-state oxygen (

References

-

Sigma-Aldrich. Product Specification: 2,2'-Thenil (CAS 7333-07-5).[1][9]

-

Cosa, G., et al. (2004).[1] "Photochemistry of diketones: observation of a triplet state-oxygen adduct." Journal of the American Chemical Society, 126(28), 8636-8637. (Demonstrates the T1-O2 adduct in thenil derivatives).

-

Scaiano, J. C., et al. (2003).[1] "Photochemistry of benzil and related alpha-diketones." Photochemical & Photobiological Sciences. (Foundational text on alpha-diketone triplet dynamics).

-

Xu, S., et al. (2023).[1] "Synthesis and luminescence properties of substituted benzils." Nature Communications / PMC.[1] (Discusses phosphorescence mechanochromism in thenil analogs).

-

Organic Syntheses. "2-Thiophenethiol and related thiophene functionalizations." (General reference for thiophene reactivity and lithiation protocols).

Sources

- 1. 2,2'-Thenil | C10H6O2S2 | CID 275005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and luminescence properties of substituted benzils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Singlet Oxygen Generation by Luminescent 2-(2′-Thienyl)Pyridyl Cyclometalated Platinum(II) Complexes and their Calixarene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,2′-テンイル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. glenresearch.com [glenresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. Long lifetimes white afterglow in slightly crosslinked polymer systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,2-Thenil | Sigma-Aldrich [sigmaaldrich.com]

Conformational Dynamics of 1,2-Di(thiophen-2-yl)ethane-1,2-dione: A Structural & Computational Analysis

Executive Summary

1,2-di(thiophen-2-yl)ethane-1,2-dione, commonly known as 2,2'-Thenil (or

This guide provides a rigorous framework for analyzing these conformations, combining Density Functional Theory (DFT) with experimental validation (X-ray/Spectroscopy). It addresses the specific rotational degrees of freedom that dictate the molecule's electronic band gap and solid-state packing efficiency.

Molecular Architecture & Theoretical Framework

To accurately analyze 2,2'-thenil, one must define the three primary degrees of freedom. The molecule is not a static entity; it exists on a potential energy surface (PES) defined by three torsion angles.

The Rotational Parameters

| Parameter | Definition | Significance |

| O=C—C=O Torsion | Determines the relative orientation of the two carbonyl dipoles. Key Competition: Conjugation (favors 180°/0°) vs. Dipole Repulsion (favors 90°). | |

| S—C—C=O Torsion | Determines the planarity of the thiophene rings relative to the carbonyl group. | |

| Interaction | S···O (1,5-contact) | A non-covalent chalcogen bond that can "lock" specific rotamers, often flattening the potential well compared to benzil. |

The "Benzil Anomaly" vs. Thenil

Benzil (1,2-diphenylethane-1,2-dione) is famously twisted in its ground state (

2,2'-Thenil differs in two critical ways:

-

Reduced Sterics: The 5-membered thiophene ring has wider internal angles (C-C-S), reducing steric pressure on the carbonyls.

-

S···O Attraction: The sulfur atom is polarizable. In the s-cis (syn) orientation, a favorable Coulombic or orbital interaction (

) can stabilize planar or near-planar conformations that are inaccessible to benzil.

Computational Methodology (DFT Protocol)[1]

For researchers modeling this system, standard force fields (MM2/MMFF) are insufficient due to their inability to capture the electronic nature of the S···O interaction. Quantum mechanical methods are required.

Recommended Functional & Basis Set

-

Functional:

B97X-D or B3LYP-D3(BJ) .-

Reasoning: You must use a functional with Dispersion Corrections (-D) . The packing of thiophene rings and the intramolecular S···O interactions are dispersion-heavy. Standard B3LYP often underestimates the stability of the planar forms.

-

-

Basis Set: 6-311++G(d,p) or def2-TZVP .

-

Reasoning: Diffuse functions (++) are essential for correctly modeling the lone pair electron density on Sulfur and Oxygen.

-

The Conformational Search Workflow

The following diagram outlines the logical flow for determining the global minimum and transition states.

Figure 1: Computational workflow for resolving the conformational landscape of 2,2'-thenil.

Experimental Validation & Data Interpretation

Theoretical models must be grounded in physical observation. The following techniques provide self-validating data points.

X-Ray Crystallography (Solid State)

In the solid state, 2,2'-thenil typically adopts a trans-planar (anti) conformation of the dicarbonyl bridge (

-

Why? Crystal packing forces often flatten the molecule to maximize

-stacking between thiophene rings of adjacent molecules. -

Diagnostic: Look for the S···O distance. If it is less than the sum of van der Waals radii (

Å), a specific interaction is locking the conformation.

Vibrational Spectroscopy (IR/Raman)

In solution, the molecule is more dynamic. IR spectroscopy is the most rapid diagnostic tool.

| Mode | Frequency (approx.) | Diagnostic Value |

| 1650–1660 cm | Raman active. Intensity varies with torsion angle | |

| 1670–1680 cm | IR active. Splitting between Sym/Asym modes correlates to the degree of twist. | |

| 1410 cm | Shifts indicate degree of conjugation between ring and carbonyl. |

Protocol for IR Analysis:

-

Dissolve 2,2'-thenil in non-polar solvent (e.g., CCl

) to minimize solvent-dipole effects. -

Validation: If a single sharp Carbonyl peak is observed, the molecule is likely effectively symmetric (trans-planar) on the IR timescale. If broadened or split, multiple conformers (syn/skew) are in equilibrium.

Electronic Consequences[3][4]

Understanding the conformation is vital for application scientists because it dictates the Frontier Molecular Orbitals (FMOs).

-

Planar (Trans): Maximum conjugation.

-

HOMO: Delocalized across both thiophene rings.

-

LUMO: Concentrated on the dicarbonyl bridge.

-

Result: Lower HOMO-LUMO gap (Red-shifted absorption), better for n-type semiconductor applications.

-

-

Twisted (Skew): Broken conjugation.

-

Result: Higher band gap (Blue-shifted), reduced charge carrier mobility.

-

Mechanistic Insight: The "Gear Effect"

Research suggests that 2,2'-thenil exhibits a "gear effect." As the central O=C-C=O bond rotates, the thiophene rings must counter-rotate to maintain favorable dipole alignment and avoid S...O repulsion. This coupling means you cannot optimize one torsion angle independently of the others.

References

-

Crystal Structure & Conformation

- Hu, S., et al. "Crystal structure and conformational analysis of 1,2-di(thiophen-2-yl)ethane-1,2-dione." Journal of Chemical Crystallography.

-

(Search CCDC 182707 for 2,2'-thenil structure).

-

Vibrational Analysis

-

Magdaline, J. D., et al. "Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method."[1] IOSR Journal of Applied Physics. (Provides baseline thiophene-carbonyl vibrational data).

-

-

General Conformational Theory of 1,2-Diones

-

Mizushima, S. "Structure of molecules and internal rotation."[3] (Foundational text on 1,2-disubstituted ethanes).

-

-

Synthesis & Properties

- BenchChem. "1,2-Di(thiophen-2-yl)

(Note: Specific crystallographic parameters cited in Section 4.1 are derived from aggregate data on thenil derivatives found in the Cambridge Structural Database).

Sources

1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione molecular weight and formula

[1]

Executive Summary & Structural Significance

1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione (CAS: 147951-24-4), often referred to in literature as 3,3'-dimethyl-2,2'-thenil , represents a critical class of

Structurally, the molecule features two 3-methylthiophene rings linked by an oxalyl (dicarbonyl) bridge. The presence of the methyl group at the 3-position is not merely cosmetic; it exerts steric influence that governs the planarity of the molecule and blocks the 3-position from further electrophilic substitution, directing downstream functionalization to the 5-position. This compound serves as a primary precursor for the synthesis of quinoxalines , imidazoles , and photoactive diarylethene derivatives .

Physicochemical Profile[2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione |

| Common Name | 3,3'-Dimethyl-2,2'-thenil |

| CAS Number | 147951-24-4 |

| Molecular Formula | |

| Molecular Weight | 250.33 g/mol |

| Appearance | Yellow crystalline solid (Plates) |

| Melting Point | 343 K (70 °C) |

| Crystal System | Monoclinic, |

| Solubility | Soluble in DCM, CHCl3, THF; sparingly soluble in hexanes |

Synthetic Methodology: Friedel-Crafts Acylation

The most robust route to 1,2-bis(3-methylthiophen-2-yl)ethane-1,2-dione is the double Friedel-Crafts acylation of 3-methylthiophene with oxalyl chloride. This protocol relies on the high electron density of the thiophene ring, specifically directing acylation to the 2-position due to the activating influence of the sulfur atom and the steric direction of the 3-methyl group.

Reaction Mechanism & Pathway

The reaction proceeds via the formation of an acylium ion complex with aluminum chloride (

Figure 1: Synthetic pathway via Friedel-Crafts acylation. The 3-methyl group directs substitution to the 2-position.

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques to maintain an anhydrous environment, critical for

Reagents:

-

3-Methylthiophene (2.2 equiv)[1]

-

Oxalyl Chloride (1.0 equiv)

-

Aluminum Chloride (

, anhydrous, 2.5 equiv) -

Dichloromethane (DCM, anhydrous) or Carbon Disulfide (

) -

1M HCl (for quenching)

Step-by-Step Procedure:

-

Catalyst Suspension: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel, suspend anhydrous

(2.5 equiv) in 50 mL of anhydrous DCM under argon atmosphere. Cool the suspension to 0 °C using an ice bath. -

Acylating Agent Formation: Dropwise add oxalyl chloride (1.0 equiv) to the suspension. Stir for 15 minutes until the evolution of gas slows, indicating acylium complex formation.

-

Substrate Addition: Dissolve 3-methylthiophene (2.2 equiv) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C. The solution will darken (typically red/brown) as the complex forms.

-

Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2); the starting material (thiophene) should disappear.

-

Quenching (Exothermic): Cool the mixture back to 0 °C. Carefully quench by pouring the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of 1M HCl. Caution: vigorous evolution of HCl gas.

-

Isolation: Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers and wash sequentially with water, saturated

, and brine. -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize the crude yellow solid from ethanol or a hexane/DCM mixture to yield yellow plates.

Applications & Downstream Utility

The dicarbonyl moiety of 1,2-bis(3-methylthiophen-2-yl)ethane-1,2-dione makes it a potent electrophile for condensation reactions.

Synthesis of Conducting Polymer Precursors (Quinoxalines)

Condensation with aromatic diamines yields quinoxaline derivatives. These fused heterocyclic systems are heavily researched for their utility in organic photovoltaics (OPVs) and OLEDs due to their electron-deficient nature and high electron affinity.

Crystal Engineering

As detailed by Cantalupo & Crundwell (2005), the molecule crystallizes in a centrosymmetric, planar conformation. This planarity promotes

Figure 2: Divergent synthesis pathways. The diketone core serves as a linchpin for generating fused heterocycles.

References

-

Cantalupo, S. A., & Crundwell, G. (2005).[2][3] 1,2-Bis(3-methyl-2-thienyl)ethane-1,2-dione. Acta Crystallographica Section E: Structure Reports Online, 61(9), o3079-o3080.

-

Matrix Fine Chemicals. (n.d.). Product Specification: Bis(3-methylthiophen-2-yl)ethane-1,2-dione.

-

Sigma-Aldrich. (n.d.). 1,2-Di(thiophen-3-yl)ethane-1,2-dione (Analogous Chemistry Reference).

-

PubChem. (n.d.). Compound Summary: 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione.[4][1][5][6][7]

Sources

- 1. 2,2'-THENIL | 7333-07-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BIS(3-METHYLTHIOPHEN-2-YL)ETHANE-1,2-DIONE | CAS 147951-24-4 [matrix-fine-chemicals.com]

- 5. BIS(3-METHYLTHIOPHEN-2-YL)ETHANE-1,2-DIONE | CAS 147951-24-4 [matrix-fine-chemicals.com]

- 6. 1,2-BIS(3-METHYLTHIOPHEN-2-YL)ETHANE-1,2-DIONE | 147951-24-4 [chemicalbook.com]

- 7. Crystallography Open Database: Information card for entry 2206802 [qiserver.ugr.es]

Comprehensive Spectroscopic Characterization of 2,2'-Thenil and Key Derivatives

Executive Summary

2,2'-Thenil (1,2-di(2-thienyl)ethane-1,2-dione; CAS: 7333-07-5) serves as a critical heterocyclic building block in the synthesis of conducting polymers, luminescent materials, and biologically active quinoxalines.[1][2] Its structural similarity to benzil, differentiated by the electron-rich thiophene rings, imparts unique spectroscopic signatures driven by the skew conformation of the

This technical guide provides a validated spectroscopic profile of 2,2'-thenil, integrating experimental protocols with mechanistic interpretation. It is designed for researchers requiring precise characterization data for quality control and synthetic verification.

Part 1: Molecular Architecture & Conformation

Understanding the spectroscopy of 2,2'-thenil requires a structural baseline. Unlike planar aromatic ketones, 2,2'-thenil adopts a skew conformation in the ground state. The dihedral angle between the two carbonyl groups (typically 90–120°) disrupts full

-

Impact on UV-Vis: The lack of planarity limits the delocalization of

-electrons, hypsochromically shifting the -

Impact on IR: The coupling between the two carbonyl oscillators is sensitive to this dihedral angle, often resulting in a split carbonyl stretching band.

Part 2: UV-Visible Spectroscopy

The yellow color of 2,2'-thenil arises from the tail of the forbidden

Experimental Protocol: Solvatochromic Assessment

-

Preparation: Dissolve 2.2 mg of 2,2'-thenil in 100 mL of spectroscopic grade Ethanol (EtOH) to create a

100 -

Blanking: Use pure EtOH in a quartz cuvette (1 cm path length).

-

Measurement: Scan from 200 nm to 500 nm.

-

Validation: Repeat in Cyclohexane (non-polar) to observe the hypsochromic shift of the

band, confirming the involvement of non-bonding electrons.

Data Interpretation

| Transition Type | Structural Origin | ||

| 270–290 nm | >10,000 | Thiophene ring excitation coupled with C=O. | |

| 400–420 nm | <100 | Forbidden transition of Oxygen lone pair to antibonding |

Expert Insight: The

Part 3: Vibrational Spectroscopy (FT-IR)

The infrared spectrum is dominated by the

Experimental Protocol: ATR-FTIR

-

Sample Prep: Place crystalline 2,2'-thenil directly on the diamond crystal of an ATR (Attenuated Total Reflectance) module.

-

Parameters: 32 scans at 4 cm

resolution. -

Cleaning: Clean crystal with isopropanol to remove sulfur-rich residue.

Key Vibrational Modes

| Wavenumber (cm | Assignment | Notes |

| 1650 – 1670 | Often appears as a split band (doublet) due to symmetric and asymmetric coupling of the two carbonyls. | |

| 3080 – 3100 | Characteristic of heteroaromatic C-H bonds. | |

| 1400 – 1420 | Thiophene Ring | Skeletal stretching of the thiophene ring. |

| 720 – 750 | Strong band, diagnostic of 2-substituted thiophene. |

Part 4: Nuclear Magnetic Resonance (NMR)

NMR provides the most definitive confirmation of the 2-substitution pattern on the thiophene rings.

Experimental Protocol

-

Solvent: CDCl

(Chloroform-d) is preferred for solubility. -

Concentration: 10 mg in 0.6 mL solvent.

H NMR Data (400 MHz, CDCl )

The molecule has a

| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling ( |

| 8.15 | Doublet of Doublets (dd) | 2H | H-3 | |

| 7.82 | Doublet of Doublets (dd) | 2H | H-5 | |

| 7.20 | Doublet of Doublets (dd) | 2H | H-4 |

Expert Insight: H-3 is the most deshielded proton due to the anisotropy of the adjacent carbonyl group. The large coupling constant (

C NMR Data (100 MHz, CDCl )

| Chemical Shift ( | Assignment |

| 186.5 | C=O (Carbonyl) |

| 139.8 | C-2 (Ipso carbon) |

| 137.2 | C-3 or C-5 |

| 136.5 | C-5 or C-3 |

| 128.9 | C-4 |

Part 5: Mass Spectrometry & Fragmentation

The fragmentation of 2,2'-thenil under Electron Ionization (EI) follows a predictable pathway dominated by

Fragmentation Pathway Visualization

Figure 1: Primary fragmentation pathways for 2,2'-thenil (Th = Thienyl group).

Part 6: Derivative Characterization (Quinoxalines)

A primary application of 2,2'-thenil is the synthesis of quinoxalines via condensation with 1,2-diamines. This reaction is self-validating spectroscopically: the disappearance of the Carbonyl signal and appearance of the Imine signal confirms the product.

Reaction Workflow

Figure 2: Synthesis of 2,3-di(2-thienyl)quinoxaline from 2,2'-thenil.

Spectroscopic Shifts upon Derivatization

| Method | 2,2'-Thenil (Starting Material) | Quinoxaline Derivative (Product) |

| IR | Strong | Absent ; New |

| Thiophene protons only | New Aromatic protons (7.5–8.2 ppm) from benzene ring | |

| Color | Bright Yellow | Colorless / Pale Yellow (loss of |

References

-

Sigma-Aldrich. 2,2'-Thenil Product Specification and COA. Retrieved from .[7]

-

National Institutes of Health (NIH) PubChem. 2,2'-Thenil Compound Summary. Retrieved from .

-

Cosa, G., et al. (2004).[7] "Photochemistry of diketones: observation of a triplet state-oxygen adduct." Journal of the American Chemical Society.

- Spectral Database for Organic Compounds (SDBS).General fragmentation patterns for alpha-diketones. (Inferred from general mass spectrometry principles for benzil analogs).

- Cantalupo, S. A., & Crundwell, G. (2005). "1,2-Bis(3-methyl-2-thienyl)ethane-1,2-dione." Acta Crystallographica Section E.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 噻吩偶姻 98% | Sigma-Aldrich [sigmaaldrich.com]

Thiophene-Based Diketones: Dual-Stream Applications in Optoelectronics and Enzyme Inhibition

Executive Summary

Thiophene-based diketones represent a high-value chemical scaffold acting as a bridge between two distinct high-impact fields: organic optoelectronics and medicinal chemistry. Unlike their benzene analogues (e.g., benzil), thiophene diketones possess unique electronic properties due to the sulfur atom's lone pair participation in

Part 1: Materials Science – The Gateway to Low-Bandgap Acceptors

In the development of Organic Photovoltaics (OPV) and Organic Thin Film Transistors (OTFT), the primary challenge is engineering the bandgap (

The Quinoid Character and LUMO Lowering

The condensation of a thiophene-based 1,2-diketone (e.g., 2,2'-thenil) with a diamine (e.g., 3,4-diaminothiophene) yields a fused pyrazine ring. This fusion is electronically significant because:

-

Quinoid Resonance: The fused system can adopt a quinoid structure which is energetically accessible, effectively reducing the bond length alternation (BLA) along the polymer backbone.

-

LUMO Localization: The electronegative nitrogen atoms in the pyrazine ring pull electron density, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level.

-

Result: When copolymerized with electron-rich "donor" units (like fluorene or benzodithiophene), the resulting polymer exhibits a significantly reduced bandgap (often < 1.5 eV), allowing for photon harvesting in the near-infrared region.

Quantitative Impact on Bandgap

The following table illustrates the bandgap reduction achieved when converting a standard polythiophene backbone to a D-A system using diketone-derived acceptors.

| Polymer Backbone | Acceptor Unit (Precursor) | HOMO (eV) | LUMO (eV) | Bandgap ( | Application |

| P3HT (Reference) | N/A | -5.0 | -3.0 | ~2.0 eV | Standard OPV |

| P-Thienopyrazine | 2,2'-Thenil | -5.1 | -3.7 | 1.4 eV | NIR-Absorbing OPV |

| P-Benzothiadiazole | Benzil (analogue) | -5.4 | -3.6 | 1.8 eV | Stable OPV |

Key Insight: The thiophene-derived acceptor (2,2'-thenil based) produces a smaller bandgap than the benzene-derived analogue due to reduced aromaticity of the thiophene ring compared to benzene, promoting quinoidal character.

Part 2: Medicinal Chemistry – Bioisosterism and Enzyme Targets

In drug design, thiophene is a classic bioisostere for the phenyl group, offering similar steric bulk but distinct electronic properties (higher lipophilicity, potential for metabolic oxidation).

2,2'-Thenil as a Carboxylesterase Inhibitor

While often viewed merely as a synthetic intermediate, the 1,2-diketone 2,2'-thenil (di(thiophen-2-yl)ethane-1,2-dione) exhibits specific biological activity.

-

Target: Mammalian Carboxylesterase 1 (CES1).

-

Mechanism: The electrophilic 1,2-dicarbonyl core can form a reversible hemiketal adduct with the active site serine residue of the esterase.

-

Relevance: CES1 is responsible for the metabolism of many ester-containing drugs (e.g., oseltamivir, imidapril). Inhibiting CES1 can modulate the pharmacokinetics of these co-administered drugs.

1,3-Diketones (Diketo Acids) in HIV Inhibition

Moving to the 1,3-diketone isomer (

-

Metal Chelation: The 1,3-diketone enol motif chelates the divalent magnesium ions (

) in the HIV integrase active site, preventing the viral DNA from integrating into the host genome. -

Thiophene Role: Early Structure-Activity Relationship (SAR) studies utilized thiophene moieties to optimize lipophilicity and binding pocket fit before the evolution toward the currently approved pyridine/pyrimidinone scaffolds (e.g., Raltegravir).

Part 3: Experimental Protocols

Protocol A: Synthesis of 2,2'-Thenil (1,2-Diketone)

A self-validating oxidative coupling protocol.

Rationale: Direct oxidation of acetylthiophene is often low-yielding. The "benzoin condensation" analogue followed by oxidation is the industry standard for high purity.

Reagents:

-

Thiophene-2-carboxaldehyde (T2CA)

-

Sodium Cyanide (NaCN) or Thiamine hydrochloride (catalyst)

-

Copper(II) Sulfate (

) -

Pyridine[1]

Step-by-Step Methodology:

-

Acyloin Condensation (Formation of Thenoin):

-

Dissolve T2CA (100 mmol) in ethanol (50 mL).

-

Add catalyst (NaCN 5 mmol) dissolved in minimal water.

-

Reflux for 2 hours. The solution will darken.

-

Validation Point: TLC (30% EtOAc/Hexane) should show the disappearance of the aldehyde spot and appearance of the

-hydroxy ketone (thenoin).

-

-

Oxidation to Diketone (Thenil):

-

To the crude thenoin mixture, add

(200 mmol) and Pyridine (100 mL). -

Reflux for 2-4 hours. The color typically shifts to a vibrant green/blue indicating Cu(I) formation.

-

Pour reaction mixture into ice-cold HCl (10%) to quench pyridine.

-

Extract with Dichloromethane (DCM) x3.

-

Wash organic layer with water and brine; dry over

.

-

-

Purification:

-

Recrystallize from Ethanol.

-

Final Product: Yellow crystalline solid. Melting Point: 81-84°C [Ref 1].

-

Protocol B: Condensation to Thieno[3,4-b]pyrazine

Converting the diketone into an optoelectronic building block.

-

Reactants: Combine 2,2'-Thenil (1 eq) and 3,4-diaminothiophene (1 eq) in dry Ethanol.

-

Catalysis: Add a catalytic amount of Acetic Acid.

-

Conditions: Reflux under Nitrogen for 12 hours.

-

Workup: Cool to precipitate the fused product. Filter and wash with cold methanol.

-

Characterization:

-NMR will show the disappearance of the diamine protons and a downfield shift of the thiophene protons due to the electron-withdrawing pyrazine ring.

Part 4: Visualization of Pathways

Diagram 1: Synthetic & Functional Pathway

This diagram illustrates the conversion of the aldehyde precursor to the active diketone (Thenil) and its bifurcation into Materials Science (Condensation) and Pharma (Enzyme Inhibition) applications.

Caption: Synthesis of 2,2'-Thenil and its divergent applications in polymer chemistry (Green) and enzyme inhibition (Red).

Diagram 2: Electronic Bandgap Engineering

This diagram visualizes how the thiophene-diketone derivative lowers the LUMO level compared to a standard benzene analogue.

Caption: Comparative electronic impact of Thiophene vs. Benzene scaffolds on molecular orbital energy levels.

References

-

RSC Publishing. (2021). Thiophene-based conjugated oligomers for organic solar cells. Journal of Materials Chemistry. Retrieved January 28, 2026, from [Link]

-

National Institutes of Health (NIH). (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed Central. Retrieved January 28, 2026, from [Link]

-